molecular formula C8H12N4O2 B2513151 Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate CAS No. 2169537-18-0

Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B2513151
CAS RN: 2169537-18-0
M. Wt: 196.21
InChI Key: BLPZKLFVJJPTFN-UHFFFAOYSA-N
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Description

“Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of “Methyl 1H-1,2,4-triazole-3-carboxylate” can be achieved from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . Another synthesis method involves the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride .


Molecular Structure Analysis

Triazole compounds, including “Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate”, contain two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds have been found to exhibit a broad spectrum of pharmacological action . They have been used in the synthesis of various bioactive molecules, showing promising neuroprotective and anti-inflammatory properties .

Mechanism of Action

While the specific mechanism of action for “Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate” is not explicitly mentioned in the search results, triazole compounds in general are known to bind with a variety of enzymes and receptors in the biological system .

Future Directions

The future directions for “Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . The pyrrolidine ring, a component of this compound, is a widely explored target for the treatment of various neurodegenerative diseases . Therefore, there is potential for the development of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-14-8(13)7-10-6(11-12-7)5-3-2-4-9-5/h5,9H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPZKLFVJJPTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate

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